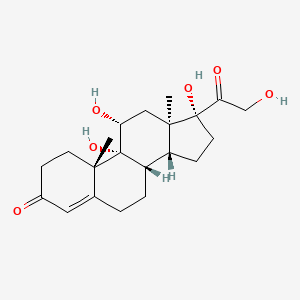
9,17-Dihydroxycorticosterone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,17-Dihydroxycorticosterone is a corticosteroid with the molecular formula C21H30O6 and a molecular weight of 378.459 g/mol . It is a derivative of corticosterone, featuring hydroxyl groups at the 9th and 17th positions. This compound is part of the broader class of hydroxycorticosteroids, which are known for their significant roles in various biological processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,17-Dihydroxycorticosterone typically involves multi-step organic reactions starting from simpler steroid precursors. The hydroxylation at the 9th and 17th positions is achieved through specific reagents and catalysts under controlled conditions. The exact synthetic route can vary, but it generally involves:
Hydroxylation Reactions: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts.
Oxidation and Reduction Steps: To achieve the desired functional groups and stereochemistry, various oxidation and reduction reactions are employed.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including microbial fermentation and enzymatic transformations. These methods offer higher specificity and yield compared to purely chemical synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups, altering the compound’s properties.
Substitution: Various substitution reactions can introduce different functional groups, modifying the compound’s activity and stability.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Derivatives with altered functional groups.
科学的研究の応用
9,17-Dihydroxycorticosterone has a wide range of applications in scientific research:
作用機序
The mechanism of action of 9,17-Dihydroxycorticosterone involves its interaction with specific receptors and enzymes in the body:
Molecular Targets: It primarily targets glucocorticoid and mineralocorticoid receptors, influencing gene expression and cellular responses.
Pathways Involved: The compound modulates pathways related to inflammation, immune response, and metabolism.
類似化合物との比較
Corticosterone: A precursor to 9,17-Dihydroxycorticosterone, lacking the hydroxyl groups at the 9th and 17th positions.
Hydrocortisone: Another corticosteroid with hydroxyl groups at different positions, used widely in medicine.
Aldosterone: A mineralocorticoid with distinct functional groups and biological roles.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical properties. Its ability to interact with both glucocorticoid and mineralocorticoid receptors sets it apart from other corticosteroids .
特性
分子式 |
C21H30O6 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
(8S,9R,10S,11R,13R,14R,17R)-9,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O6/c1-18-7-5-13(23)9-12(18)3-4-15-14-6-8-20(26,17(25)11-22)19(14,2)10-16(24)21(15,18)27/h9,14-16,22,24,26-27H,3-8,10-11H2,1-2H3/t14-,15+,16-,18+,19-,20+,21+/m1/s1 |
InChIキー |
BLDSYKGFJAXEIK-DBXHCDBRSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@@H](C[C@@]4([C@@H]3CC[C@@]4(C(=O)CO)O)C)O)O |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13417593.png)

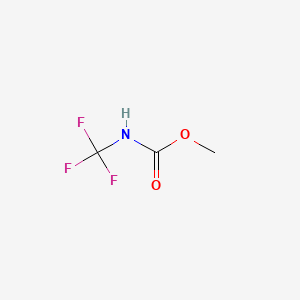


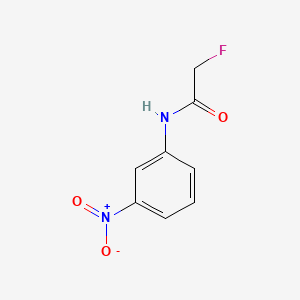
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-](/img/structure/B13417649.png)
![2,3-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] Desoxyestrone](/img/structure/B13417657.png)
![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13417659.png)
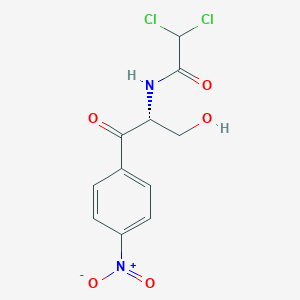
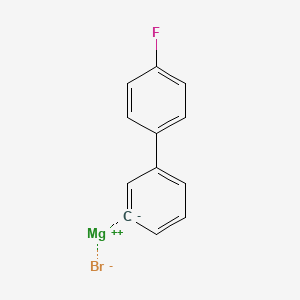
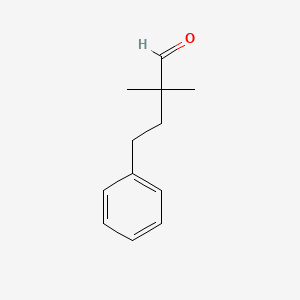
![2-[(1H-indol-3-ylmethylene)amino]ethanol](/img/structure/B13417673.png)
![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine](/img/structure/B13417684.png)
